molecular formula C8H16N2O B13518695 N-methyl-2-(piperidin-3-yl)acetamide

N-methyl-2-(piperidin-3-yl)acetamide

Cat. No.: B13518695
M. Wt: 156.23 g/mol
InChI Key: YUEAQZMQLNSAMR-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidin-3-yl)acetamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with acetamide. One common method involves the reaction of N-methylacetamide with 3-piperidinol under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-methyl-2-(piperidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(piperidin-4-yl)acetamide
  • N-methyl-2-(piperidin-2-yl)acetamide
  • N-methyl-2-(piperidin-3-yl)propionamide

Uniqueness

N-methyl-2-(piperidin-3-yl)acetamide is unique due to its specific structure and the position of the functional groups.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-methyl-2-piperidin-3-ylacetamide

InChI

InChI=1S/C8H16N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

YUEAQZMQLNSAMR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CCCNC1

Origin of Product

United States

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